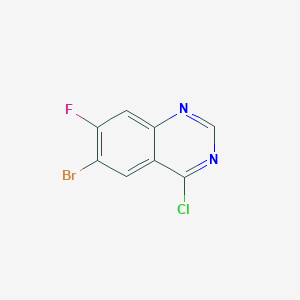

6-Bromo-4-chloro-7-fluoroquinazoline

Description

6-Bromo-4-chloro-7-fluoroquinazoline is a halogenated quinazoline derivative characterized by bromo (Br), chloro (Cl), and fluoro (F) substituents at positions 6, 4, and 7, respectively, on the quinazoline core. Quinazolines are nitrogen-containing heterocycles widely utilized in medicinal chemistry due to their versatility as kinase inhibitors, anticancer agents, and intermediates in drug synthesis.

Properties

IUPAC Name |

6-bromo-4-chloro-7-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-5-1-4-7(2-6(5)11)12-3-13-8(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANMRDJSEHKTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950577-03-4 | |

| Record name | 6-bromo-4-chloro-7-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-Bromo-4-chloro-7-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and case studies.

6-Bromo-4-chloro-7-fluoroquinazoline has a molecular formula of and a molecular weight of approximately 249.48 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) significantly influences its reactivity and biological activity.

The biological activity of 6-Bromo-4-chloro-7-fluoroquinazoline is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The halogen atoms enhance the compound's binding affinity, potentially leading to the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that 6-Bromo-4-chloro-7-fluoroquinazoline exhibits significant anticancer properties. A study reported that compounds structurally related to this quinazoline derivative demonstrated potent inhibitory effects against non-small cell lung cancer (NSCLC) cell lines. For instance, a related compound with similar substitutions showed an IC50 value of against A549 cells, indicating strong efficacy compared to standard chemotherapeutics like 5-fluorouracil (IC50 = ) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Study on NSCLC

A notable case study focused on the efficacy of 6-Bromo-4-chloro-7-fluoroquinazoline analogs against NSCLC cells. The study revealed that these compounds could induce apoptosis through mitochondrial pathways and caspase activation, leading to decreased cell viability . The results indicated that halogen substitution at specific positions on the quinazoline ring significantly impacts cytotoxicity.

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the halogen substituents in enhancing biological activity. Variations in the position and type of halogen atom resulted in differing levels of potency against cancer cell lines, emphasizing the need for careful design in drug development .

Research Findings Summary Table

| Study Focus | IC50 Value | Cell Line | Mechanism |

|---|---|---|---|

| Anticancer Activity | 0.46 µM | A549 | Induces apoptosis via caspase activation |

| Antimicrobial Activity | N/A | Various strains | Inhibits bacterial growth |

| SAR Analysis | Varies | NSCLC | Correlates halogen position with potency |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-Bromo-4-chloro-7-fluoroquinazoline serves as a building block for synthesizing various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity against diseases, particularly cancer and infectious diseases. Studies have shown that derivatives of this compound can inhibit key enzymes involved in tumor growth and proliferation.

2. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- Case Study : A study demonstrated that quinazoline derivatives, including 6-bromo-4-chloro-7-fluoroquinazoline, inhibited ERK1/2 phosphorylation, a critical pathway in cancer cell proliferation.

- In Vitro Studies : Related compounds have shown efficacy against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Bromo-4-chloro-7-fluoroquinazoline | MCF7 | TBD |

| Related Derivative | A549 | 5.0 |

3. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies have shown varying MIC values against strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For example, one derivative exhibited an MIC of 0.98 μg/mL against MRSA.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 6-Bromo-4-chloro-7-fluoroquinazoline | S. aureus | TBD |

| Related Derivative | MRSA | 0.98 |

Comparative Studies

Comparative studies with other quinazoline derivatives highlight the unique biological activity profile of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-4-chloro-7-fluoroquinazoline | Bromine and chlorine substitutions | Anticancer, antimicrobial |

| Ethyl 6-chloroquinazoline | Chlorine only | Moderate anticancer activity |

| Ethyl 4-aminoquinazoline | Amino group at position 4 | Varies significantly |

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The following table summarizes key structural differences between 6-bromo-4-chloro-7-fluoroquinazoline and related halogenated heterocycles:

Key Observations :

Core Heterocycle: Quinazoline (two nitrogen atoms) vs. quinoline (one nitrogen) or benzothiazole/benzimidazole (sulfur or additional nitrogen). The quinazoline core may offer distinct electronic properties and binding affinities compared to other heterocycles .

Halogenation Patterns: The target compound’s triple halogenation (Br, Cl, F) at positions 4, 6, and 7 is unique. In contrast, 6-bromo-7-fluoro-3-nitroquinolin-4-ol includes a nitro group, which increases electrophilicity but may reduce metabolic stability .

Preparation Methods

Aromatic Halogenation

- Chlorination : Often achieved by reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) with catalytic HCl. This step converts hydroxyl or oxo groups on quinazoline precursors into chloro substituents, critical for further substitution reactions.

- Bromination : Introduced at the 6-position via selective electrophilic aromatic substitution or by starting from brominated aniline derivatives.

- Fluorination : Incorporated at the 7-position using fluorinating agents such as elemental fluorine, Selectfluor, or via Halex reactions catalyzed by DABCO-MsOH systems.

Cyclization

- Cyclization to form the quinazoline core often employs cyclization of 2-aminobenzonitrile derivatives or related intermediates under acidic conditions or with dehydrating agents.

- Carbon dioxide and DBU (1,8-diazabicycloundec-7-ene) have been used in cyclization to quinazoline dione intermediates, which are then converted to halogenated quinazolines.

Nucleophilic Aromatic Substitution at the 4-Position

- The chlorine atom at the 4-position is a reactive site for nucleophilic substitution due to the electron-withdrawing effects of adjacent halogens.

- Substitution with alkoxides (e.g., sodium methoxide) in methanol or ethanol under reflux or microwave irradiation yields 6-bromo-4-methoxy derivatives, which can be further functionalized.

- Amination reactions with ammonia or primary amines at elevated temperatures (~100°C) produce 4-amino derivatives, important intermediates for drug development.

Representative Experimental Data and Conditions

Detailed Research Findings

- Microwave-assisted synthesis can reduce reaction time significantly but may compromise yield and purity compared to conventional heating.

- Halogen scrambling during chlorination can generate impurities such as 4,5-dichloro and 4,5-dibromo derivatives, which must be minimized for high-purity product.

- The Halex reaction catalyzed by DABCO-MsOH is effective for introducing the fluorine atom at the 7-position on quinazoline rings, enabling the synthesis of 6-bromo-4-chloro-7-fluoroquinazoline with high purity (>99.5% by HPLC).

- Industrial-scale synthesis has been demonstrated with overall yields around 39% over multiple steps, emphasizing the importance of process optimization for large-scale production.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Conventional nucleophilic substitution | 6-Bromo-4-chloroquinoline | Sodium methoxide, methanol | 120°C, 15 h | 90.8 | High yield, straightforward | Long reaction time |

| Microwave-assisted substitution | Same as above | Sodium methoxide, methanol | 120°C, 1 h (microwave) | 36 | Rapid reaction | Lower yield, possible impurities |

| Amination | 6-Bromo-4-chloroquinoline | Ammonia or amines, ethanol | Reflux, 18 h | 84-85 | High yield, useful intermediates | Requires inert atmosphere |

| Halogenation (chlorination) | Quinazolinone precursor | SOCl₂, catalytic DMF | Reflux, 12 h | 85 | Efficient chlorination | Halogen scrambling risk |

| Halex fluorination | Quinazoline dione intermediate | DABCO-MsOH catalyst, fluorinating agent | Controlled temp, multiple steps | Not specified | High purity fluorination | Complex impurity control |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Bromo-4-chloro-7-fluoroquinazoline, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves sequential halogenation and cyclization steps. For example, a patent describes synthesizing a related compound, 6-bromo-4-chloro-7-methoxyquinazoline, using substituted benzoic acid derivatives. Key parameters include:

- Order of halogen introduction : Bromine is typically introduced first due to its lower reactivity compared to chlorine.

- Reaction conditions : Anhydrous environments (e.g., POCl₃ as both solvent and reagent) and controlled temperatures (70–90°C) minimize side reactions.

- Stoichiometry : Excess halogenating agents (e.g., Br₂ or Cl₂) ensure complete substitution but require precise quenching to avoid over-halogenation .

Q. Which analytical techniques are prioritized for characterizing 6-Bromo-4-chloro-7-fluoroquinazoline, and what diagnostic peaks should be identified?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺ at m/z 278.91).

- Multinuclear NMR :

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine substituent.

- ¹H NMR : Coupling patterns (e.g., J = 8–10 Hz between H-5 and H-7) validate the quinazoline backbone.

- HPLC-UV : Purity assessment at 254 nm, with retention time compared to known standards .

Advanced Research Questions

Q. How can researchers address conflicting biological activity data among 6-Bromo-4-chloro-7-fluoroquinazoline derivatives in kinase inhibition assays?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Orthogonal assays : Cross-validate results using fluorescence polarization (FP) and radiometric assays.

- Purity validation : Use LC-MS to detect trace impurities (<2%) that may interfere with IC₅₀ measurements. For example, structural analogs like 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid show altered activity due to methyl-group positional isomers .

Q. What strategies enhance regioselectivity during the sequential halogenation of quinazoline precursors?

- Methodological Answer :

- Electronic effects : Fluorine’s electron-withdrawing nature directs bromination to the electron-deficient C-6 position.

- Steric protection : Use tert-butoxycarbonyl (Boc) groups to block undesired substitution at N-3.

- Kinetic control : Chlorination at C-4 proceeds optimally at 0°C with POCl₃, while bromination at C-6 requires elevated temperatures (80°C) .

Q. How does the fluorine substituent at position 7 influence the physicochemical properties of 6-Bromo-4-chloro-7-fluoroquinazoline compared to non-fluorinated analogs?

- Methodological Answer :

- Hydrogen-bonding capacity : Fluorine increases electronegativity, enhancing interactions with biological targets (e.g., kinase ATP-binding pockets).

- Metabolic stability : Fluorine reduces oxidative metabolism, as shown in comparative studies where fluorinated analogs exhibited 40% longer half-lives in vitro.

- Lipophilicity : logP increases by ~0.5 units compared to chloro analogs, improving membrane permeability .

Q. What methodologies ensure batch-to-batch consistency in large-scale synthesis for preclinical studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : In situ FTIR monitors reaction progress in real time.

- Quality control :

- Halogen purity : Use ≥99.9% Br₂ and Cl₂ sources.

- Intermediate isolation : Standardize crystallization protocols (e.g., from ethanol/water mixtures) to remove residual solvents.

- Case study : 7-Bromo-4,6-dichloro-8-fluoroquinazoline achieved 98% batch reproducibility by optimizing quenching steps and moisture control (<50 ppm H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.